molecular formula C10H9ClN2 B13735349 7-Chloro-3-methylquinolin-2-amine CAS No. 137110-43-1

7-Chloro-3-methylquinolin-2-amine

Cat. No.: B13735349
CAS No.: 137110-43-1
M. Wt: 192.64 g/mol
InChI Key: GWRWXQOAVXYNBJ-UHFFFAOYSA-N
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Description

7-Chloro-3-methylquinolin-2-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-methylquinolin-2-amine typically involves the chlorination of 3-methylquinoline followed by amination. One common method is the reaction of 3-methylquinoline with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 7-position. The resulting 7-chloro-3-methylquinoline is then treated with ammonia or an amine to form this compound .

Industrial Production Methods

Industrial production of quinoline derivatives often employs large-scale batch or continuous flow processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-methylquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Chloro-3-methylquinolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-3-methylquinolin-2-amine involves its interaction with various molecular targets and pathways. In antimicrobial applications, it is believed to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV. In anticancer research, the compound may induce apoptosis and inhibit cell proliferation by interfering with specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-3-methylquinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 7-chloro and 3-methyl groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other quinoline derivatives .

Properties

CAS No.

137110-43-1

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

7-chloro-3-methylquinolin-2-amine

InChI

InChI=1S/C10H9ClN2/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)12/h2-5H,1H3,(H2,12,13)

InChI Key

GWRWXQOAVXYNBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2)Cl)N=C1N

Origin of Product

United States

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